N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-Oxabicyclo[310]hexan-6-yl)methyl)thietan-3-amine is a complex organic compound featuring a bicyclic structure with an oxirane ring and a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as Ru(II) catalysis . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The oxirane and thietane rings can undergo ring-opening reactions, which may interact with biological macromolecules like proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in several antiviral medications.
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Used in medicinal chemistry for the synthesis of complex molecules.
Uniqueness
N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine is unique due to its combination of oxirane and thietane rings, which provide distinct reactivity and potential applications compared to other similar compounds. Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
N-(3-oxabicyclo[3.1.0]hexan-6-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C9H15NOS/c1(10-6-4-12-5-6)7-8-2-11-3-9(7)8/h6-10H,1-5H2 |
InChI Key |
LBJYVXSOKQKGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2CNC3CSC3)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.